![molecular formula C18H20N6O B6453106 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549038-82-4](/img/structure/B6453106.png)
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (MPPP) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the pyrimidine family, which is a class of molecules that includes nucleic acids, as well as other natural and synthetic compounds. MPPP has been studied for its potential use in biochemistry, pharmacology, and other areas of scientific research.
Scientific Research Applications
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been used in scientific research for a variety of purposes. It has been studied for its potential use in biochemistry, pharmacology, and other areas of scientific research. In particular, it has been studied for its potential use as an inhibitor of certain enzymes, such as acetylcholinesterase and thymidylate synthase. It has also been studied for its potential use as an inhibitor of certain cancer cell growth.
Mechanism of Action
Mode of Action
Without specific target information, the mode of action of this compound is difficult to determine. Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
The compound’s molecular weight (40549) and its lipophilic nature suggest it may have good oral bioavailability .
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its ease of synthesis and its potential for use as an inhibitor of certain enzymes and cancer cell growth. The limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and its potential for toxicity.
Future Directions
Future research with 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine should focus on further understanding its mechanism of action and its potential for toxicity. Additionally, research should focus on its potential use as an inhibitor of certain enzymes and cancer cell growth. Additionally, further research should focus on its potential use in other areas of scientific research, such as biochemistry, pharmacology, and other areas of scientific research.
Synthesis Methods
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is synthesized from the reaction of 4-aminopiperidine and 6-chloropyrimidine. The reaction is typically carried out in aqueous solution at a temperature of about 80°C. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is usually complete within several hours.
properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-25-16-5-2-4-15(12-16)22-8-10-23(11-9-22)17-13-18(20-14-19-17)24-7-3-6-21-24/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBXEUPJOQIMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.